
Indinavir sulfate
Übersicht
Beschreibung
Indinavir sulfate is a protease inhibitor used as a component of highly active antiretroviral therapy to treat HIV/AIDS . It is a white crystalline powder that is soluble in water and ethanol but poorly soluble in acetonitrile and dichloromethane . This compound works by inhibiting the protease enzyme, which is essential for the HIV virus to replicate .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Indinavir-Sulfat wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung eines Piperazinrings und die Anbindung verschiedener funktioneller Gruppen umfassen. Der Syntheseweg umfasst in der Regel die folgenden Schritte:
- Bildung des Piperazinrings.
- Anbindung der Pyridin- und Benzylgruppen.
- Einführung des Hydroxyethylene-Rückgrats.
- Bildung des Sulfatsalzes.
Industrielle Produktionsmethoden: Die industrielle Produktion von Indinavir-Sulfat beinhaltet die großtechnische chemische Synthese unter Verwendung der gleichen Schritte wie bei der Laborsynthese, die jedoch auf Effizienz und Ausbeute optimiert sind. Der Prozess umfasst:
- Verwendung von hochreinen Reagenzien.
- Strikte Kontrolle der Reaktionsbedingungen wie Temperatur, Druck und pH-Wert.
- Reinigung des Endprodukts durch Kristallisation und Filtration.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Indinavir-Sulfat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Indinavir-Sulfat kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können die an den Piperazinring gebundenen funktionellen Gruppen modifizieren.
Substitution: Substitutionsreaktionen können an den Pyridin- und Benzylgruppen auftreten, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Halogenierungsmittel wie Chlor oder Brom.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Indinavir-Sulfat mit modifizierten funktionellen Gruppen, die unterschiedliche pharmakologische Eigenschaften haben können.
Wissenschaftliche Forschungsanwendungen
Indinavir sulfate is a protease inhibitor used in the treatment of HIV infection and AIDS in adults . It functions by binding to the active site of the HIV protease, thus inhibiting the enzyme's activity . Treatment with this compound, combined with nucleoside analogs, has been shown to significantly reduce HIV-1 RNA levels in the blood and delay disease progression .
Pharmacokinetics and Dosage
This compound is rapidly absorbed in the fasting state, with the maximum concentration in plasma occurring at approximately 0.8 hours for all doses studied . The drug's pharmacokinetics are nonlinear, which is attributed to dose-dependent oxidative metabolism during first-pass metabolism and metabolism in the systemic circulation .
It is recommended that this compound be administered with water to reduce the risk of nephrolithiasis, as concentrations of the drug in urine often exceed its intrinsic solubility immediately following dosing . Food affects the absorption of this compound; a high-fat breakfast can blunt and decrease its absorption, while low-fat meals have no significant effect .
Clinical Trials
Clinical trials have demonstrated the efficacy of indinavir as a component of highly active antiretroviral therapy (HAART) for HIV/AIDS .
Study 035 In this study, 97 patients were assigned to one of three groups: indinavir monotherapy, AZT and lamivudine, or all three agents . The results showed that the three-drug treatment was the most effective. After 24 weeks, 24 of the 28 patients treated with all three drugs had viral load levels of less than 500 copies/mL, compared to 12 out of 28 patients under indinavir monotherapy and none of the 30 patients in the AZT and lamivudine group .
ACTG 320 This study examined the clinical efficiency of different treatments in patients with CD4 cell counts less than 200 and at least 3 months of AZT therapy . Patients were randomized to receive AZT plus lamivudine or AZT plus lamivudine plus indinavir. After 38 weeks, 6% of the patients in the three-drug group died, while 11% of those in the two-drug group died. The three-drug group also had higher CD4 cell counts and lower viral loads .
Adverse Effects
In initial clinical trials, adverse events were carefully monitored. Some subjects experienced clinical adverse events, such as upper respiratory infection, flu-like illness, and gastroenteritis, but none were judged to be drug-related or required hospitalization . Some subjects had abnormalities in liver enzyme levels (AST or ALT), but these elevations also occurred after the administration of a placebo .
Indinavir-related Renal Complications
Wirkmechanismus
Indinavir sulfate inhibits the HIV viral protease enzyme, which is essential for the cleavage of the gag-pol polyprotein into functional viral proteins . By binding to the active site of the protease enzyme, this compound prevents the formation of mature, infectious viral particles . This inhibition results in the production of immature, non-infectious viral particles, thereby reducing the viral load in the patient’s body .
Vergleich Mit ähnlichen Verbindungen
Ritonavir: Another protease inhibitor used in combination with other antiretroviral drugs.
Saquinavir: A protease inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Lopinavir: Often used in combination with ritonavir for enhanced efficacy.
Uniqueness of Indinavir Sulfate: this compound is unique due to its specific chemical structure, which allows it to effectively inhibit the HIV protease enzyme. Its solubility and bioavailability are enhanced by the presence of the sulfate salt, making it easier to administer orally .
This compound remains a significant compound in the field of antiretroviral therapy, despite its side effects and the development of newer drugs .
Biologische Aktivität
Indinavir sulfate, marketed as Crixivan, is a potent and selective protease inhibitor used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection. Understanding its biological activity is crucial for optimizing therapeutic strategies and managing side effects. This article explores the pharmacokinetics, efficacy, safety, and notable case studies related to this compound.
Pharmacokinetics
Indinavir exhibits nonlinear pharmacokinetics characterized by rapid absorption and significant variability based on food intake. Key pharmacokinetic parameters include:
- Absorption : Indinavir is rapidly absorbed in the fasting state, with peak plasma concentrations occurring approximately 0.8 hours post-administration .
- Dose Proportionality : Plasma concentrations and urinary excretion increase more than proportionally with doses ranging from 40 to 1,000 mg .
- Renal Clearance : Renal clearance exceeds glomerular filtration rate, indicating a net tubular secretion component. However, at higher plasma concentrations, this tubular secretion may decrease .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Time to Peak Concentration | ~0.8 hours |
Dose Range | 40 - 1,000 mg |
Renal Clearance | Exceeds GFR |
AUC (Fasted) | 6.86 µM·h (400 mg) |
AUC (Fed) | 1.54 µM·h (400 mg) |
Efficacy
Indinavir's primary mechanism of action involves inhibiting the HIV-1 protease enzyme, which is essential for viral replication. The drug has demonstrated significant antiviral activity in clinical settings:
- Inhibition Concentration : The concentration required for 95% inhibition of HIV replication ranges from 25 to 100 nM .
- Combination Therapy : When used alongside nucleoside analogs such as zidovudine and didanosine, indinavir shows synergistic effects, enhancing overall antiviral efficacy .
Safety and Side Effects
Despite its effectiveness, indinavir is associated with several side effects, notably nephrolithiasis (kidney stones). The incidence of nephrolithiasis is approximately 12.4%, leading to discontinuation of therapy in many cases .
Case Study Example :
A notable case involved a patient who developed symptomatic indinavir-induced nephrolithiasis 3.5 years after discontinuing the drug. This case highlights the potential for delayed side effects even after cessation of therapy .
Research Findings
Recent studies have explored various aspects of indinavir's biological activity:
- Nephrotoxicity Risk Factors : A study involving 781 patients indicated that factors such as fluid depletion and concurrent use of nephrotoxic drugs increased the risk of indinavir-related renal complications .
- Long-term Effects : Some patients have reported symptoms related to nephrolithiasis long after stopping treatment, suggesting a need for ongoing monitoring even post-therapy .
Eigenschaften
IUPAC Name |
(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H47N5O4.H2O4S/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;1-5(2,3)4/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);(H2,1,2,3,4)/t28-,29+,31+,32-,33+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBQKPWHXMGDLP-BDEHJDMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49N5O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
150378-17-9 (Parent) | |
Record name | Indinavir sulfate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157810816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1044221 | |
Record name | Indinavir sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
711.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Very soluble in water and ethanol | |
Record name | INDINAVIR SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7158 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Combinations of antiretroviral drugs are successfully used for the treatment of acquired immune deficiency syndrome and reduce the incidence of severe human immunodeficiency virus (HIV)-associated dementia. To test whether such drugs affect the GSH metabolism of brain cells, we have exposed astrocyte-rich primary cultures to various antiretroviral compounds. Treatment of the cultures with the protease inhibitors indinavir or nelfinavir in low micromolar concentrations resulted in a time- and concentration-dependent depletion of cellular GSH from viable cells which was accompanied by a matching increase in the extracellular GSH content. In contrast, the reverse transcriptase inhibitors zidovudine, lamivudine, efavirenz or nevirapine did not alter cellular or extracellular GSH levels. Removal of indinavir from the medium by washing the cells terminated the stimulated GSH export immediately, while the nelfinavir-induced accelerated GSH export was maintained even after removal of nelfinavir. The stimulation of the GSH export from viable astrocytes by indinavir or nelfinavir was completely prevented by the application of MK571, an inhibitor of the multidrug resistance protein 1. These data demonstrate that indinavir and nelfinavir stimulate multidrug resistance protein 1-mediated GSH export from viable astrocytes and suggest that treatment of patients with such inhibitors may affect the GSH homeostasis in brain., Indinavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the HIV replication cycle and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, and protease). Because indinavir is a structural analog of the HIV Phe-Pro protease cleavage site, the drug inhibits the function of the enzyme. By interfering with the formation of these essential proteins and enzymes, indinavir blocks maturation of the virus and causes the formation of nonfunctional, immature, noninfectious virions. Indinavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in chronically infected cells (e.g., monocytes and macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Indinavir does not affect early stages of the HIV replication cycle; however, the drug interferes with the production of infectious HIV and limits further infectious spread of the virus., While the complete mechanisms of antiviral activity of indinavir have not been fully elucidated, indinavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2), by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor., Indinavir is a highly specific inhibitor of HIV protease and does not appear to interfere with the activity of human aspartic endopeptidases at clinically relevant concentrations. In one study, there was no evidence of inhibition of human cathepsin D or renin using indinavir concentrations exceeding 10 uM., Unlike nucleoside antiretroviral agents, the antiviral activity of indinavir does not depend on intracellular conversion to an active metabolite. Indinavir and other HIV protease inhibitors (e.g., amprenavir, lopinavir, nelfinavir, ritonavir, saquinavir) act at a different stage of the HIV replication cycle than nucleoside and nonnucleoside reverse transcriptase inhibitors, and results of in vitro studies indicate that the antiretroviral effects of HIV protease inhibitors and some nucleoside agents (e.g., didanosine, zidovudine) or nonnucleoside agents (e.g., efavirenz, nevirapine) may be additive or synergistic. In one in vitro study, indinavir used in conjunction with zidovudine resulted in an additive effect against HIV-1; however, addition of lamivudine to these drugs resulted in a synergistic effect. | |
Record name | INDINAVIR SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7158 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from absolute ethanol, White to off-white hygroscopic crystalline powder | |
CAS No. |
157810-81-6 | |
Record name | Indinavir sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157810-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indinavir sulfate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157810816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Crixivan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=697197 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indinavir sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 157810-81-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDINAVIR SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/771H53976Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | INDINAVIR SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7158 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
150-153 °C (decomposes) | |
Record name | INDINAVIR SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7158 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.